molecular formula C13H17NO2 B1276241 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one CAS No. 10342-87-7

1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one

Cat. No.: B1276241
CAS No.: 10342-87-7
M. Wt: 219.28 g/mol
InChI Key: QIRDRCRLHRQMQT-UHFFFAOYSA-N
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Description

1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a phenyl ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one typically involves the reaction of 4-(4-hydroxypiperidin-1-yl)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethanone group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanone moiety play crucial roles in its binding affinity and reactivity with biological molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxyl-substituted piperidine ring and a phenyl ethanone group makes it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(4-hydroxypiperidin-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)11-2-4-12(5-3-11)14-8-6-13(16)7-9-14/h2-5,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRDRCRLHRQMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408542
Record name 4'-(4-HYDROXYPIPERIDIN-1-YL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10342-87-7
Record name 4'-(4-HYDROXYPIPERIDIN-1-YL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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